2-(4-{[4-(4-chlorophenyl)phthalazin-1-yl]amino}phenoxy)acetamide
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Overview
Description
2-(4-{[4-(4-chlorophenyl)phthalazin-1-yl]amino}phenoxy)acetamide is a complex organic compound with the molecular formula C22H17ClN4O2 It is characterized by the presence of a phthalazine ring, a chlorophenyl group, and an acetamide moiety
Mechanism of Action
Target of Action
The compound “2-(4-{[4-(4-chlorophenyl)-1-phthalazinyl]amino}phenoxy)acetamide” is a related compound of Cetirizine . Cetirizine is a second-generation antihistamine used in the treatment of allergies, hay fever, angioedema, and urticaria It is a major metabolite of hydroxyzine, and a racemic selective H1 receptor antagonist.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[4-(4-chlorophenyl)phthalazin-1-yl]amino}phenoxy)acetamide typically involves multiple steps:
Formation of the Phthalazine Core: The phthalazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using chlorobenzene derivatives and suitable catalysts.
Coupling with Phenoxy Acetamide: The final step involves coupling the phthalazine derivative with phenoxy acetamide in the presence of coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[4-(4-chlorophenyl)phthalazin-1-yl]amino}phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2-(4-{[4-(4-chlorophenyl)phthalazin-1-yl]amino}phenoxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Industry: It may be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Dichloro{4-(4-chlorophenoxy)phthalazin-1-yl}methylphosphonic dichloride: This compound shares a similar phthalazine core and chlorophenoxy group but differs in its phosphonic dichloride moiety.
Phenoxy acetamide derivatives: These compounds have similar structural features but may vary in their substituents and biological activities.
Uniqueness
2-(4-{[4-(4-chlorophenyl)phthalazin-1-yl]amino}phenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit VEGFR-2 sets it apart from other similar compounds, making it a promising candidate for further research in cancer therapy .
Properties
IUPAC Name |
2-[4-[[4-(4-chlorophenyl)phthalazin-1-yl]amino]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O2/c23-15-7-5-14(6-8-15)21-18-3-1-2-4-19(18)22(27-26-21)25-16-9-11-17(12-10-16)29-13-20(24)28/h1-12H,13H2,(H2,24,28)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXFJDAFZHWDHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)OCC(=O)N)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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